molecular formula C9H8ClNO4 B2427243 Ethyl 4-chloro-2-nitrobenzoate CAS No. 1156892-37-3

Ethyl 4-chloro-2-nitrobenzoate

Cat. No.: B2427243
CAS No.: 1156892-37-3
M. Wt: 229.62
InChI Key: MMGQGMIWZUHCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a nitro group at the 2-position, with an ethyl ester group attached to the carboxyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-chlorobenzoate, followed by the esterification of the resulting nitro compound. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents, and the reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods optimize reaction conditions to achieve high yields and selectivity. For example, the use of continuous-flow reactors allows for precise control over reaction parameters, leading to efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-chloro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Ester Hydrolysis: 4-chloro-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-chloro-2-nitrobenzoate is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom .

Comparison with Similar Compounds

Ethyl 4-chloro-2-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-4-nitrobenzoate: Similar structure but with different positions of the chlorine and nitro groups.

    Ethyl 4-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity and applications.

    Ethyl 2-nitrobenzoate: Lacks the chlorine atom and has the nitro group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

ethyl 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQGMIWZUHCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.